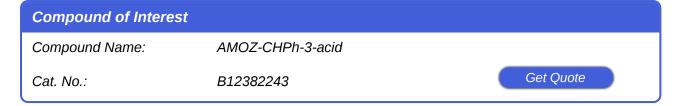


Technical Guide: Spectroscopic and Analytical Data for AMOZ (CAS 1416047-55-6)

Author: BenchChem Technical Support Team. Date: December 2025



For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the available data for the chemical entity identified as "AMOZ-CHPh-3-O-C-acid" with CAS Number 1416047-55-6. An extensive search of scientific literature and chemical databases indicates that detailed spectroscopic data (NMR, MS) and experimental protocols for a compound precisely matching the user-provided name "AMOZ-CHPh-3-acid" are not publicly available. The provided name appears to be a variation of the identifier found in chemical indexing services. This guide focuses on presenting the confirmed identity of the related compound and outlines the standard methodologies used for acquiring the types of spectroscopic data requested.

Compound Identification

Initial searches for "AMOZ-CHPh-3-acid" did not yield a direct match in scientific literature. However, a closely related identifier, AMOZ-CHPh-3-O-C-acid, is linked to the Chemical Abstracts Service (CAS) registry number 1416047-55-6[1].

It is highly probable that "AMOZ-CHPh-3-acid" is a shorthand or a slight misnomer for the compound registered under this CAS number. The designation "AMOZ" is recognized as a common abbreviation for the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone[2]. This is a critical marker in food safety and veterinary medicine for detecting the use of the banned antibiotic furaltadone.



Given the absence of published synthesis or detailed characterization data for a compound with the full "AMOZ-CHPh-3-O-C-acid" structure, this document will proceed by outlining the standard analytical workflows and data presentation formats that would be used for its characterization, should the compound be synthesized and analyzed.

Standard Experimental Protocols

Detailed experimental protocols for this specific compound are not available. However, the following sections describe the standard, widely accepted methodologies for acquiring NMR and MS data for a novel small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

- Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the compound's solubility. An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.
- ¹H NMR Acquisition: The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C spectrum would be acquired on the same instrument, typically requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform, followed by phase and baseline correction. The resulting spectra are then integrated (for ¹H NMR) and peaks are picked and referenced.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.



- Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.
- Ionization: For a molecule of this type, Electrospray Ionization (ESI) would be the preferred method. The analysis would be run in both positive and negative ion modes to determine the most stable ionization pathway.
- Analysis:
 - High-Resolution Mass Spectrometry (HRMS): The sample would be introduced into an Orbitrap or Time-of-Flight (TOF) mass analyzer. This provides a highly accurate mass measurement (typically to within 5 ppm), which is used to confirm the elemental composition.
 - Tandem Mass Spectrometry (MS/MS): To gain structural insights, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's substructures[3].

Generic Data Presentation

While specific data for **AMOZ-CHPh-3-acid** is unavailable, this section provides templates for how the NMR and MS data would be structured for a technical report. The data shown are representative examples for a hypothetical aromatic carboxylic acid.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
11.57	s (broad)	-	1H	-СООН
8.10	d	7.8	2H	Ar-H
7.62	t	7.5	1H	Ar-H
7.48	t	7.8	2H	Ar-H



Note: The carboxylic acid proton is characteristically found far downfield (10-12 ppm) and is often broad[4]. Protons on an aromatic ring typically appear between 7-8.5 ppm[5].

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment	
172.5	-СООН	
133.8	Ar-C (quaternary)	
130.2	Ar-CH	
129.3	Ar-CH	
128.5	Ar-CH	

Note: The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range. Aromatic carbons appear between 120-150 ppm.

Table 3: Hypothetical High-Resolution Mass

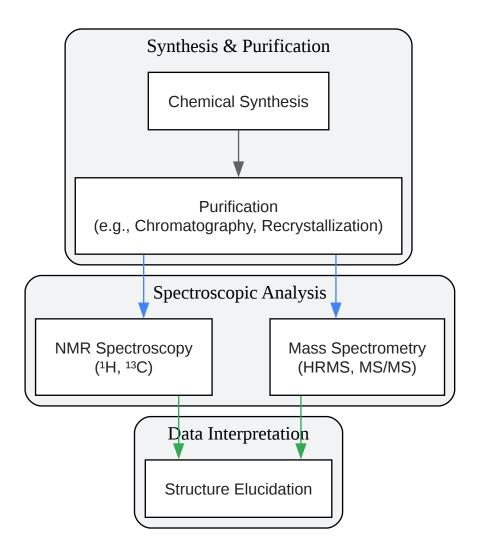
Spectrometry (HRMS) Data

Ionization Mode	Calculated m/z	Measured m/z	Difference (ppm)	Proposed Formula
ESI+	[M+H] ⁺	[M+H] ⁺	< 5	$C_x H_\gamma N_a O_e$
ESI-	[M-H] ⁻	[M-H] ⁻	< 5	$C_x H_\gamma N_a O_e$

Visualization of Analytical Workflow

The following diagrams illustrate the standard workflow for characterizing a novel chemical compound and a representation of its potential structure based on the fragments in its name.

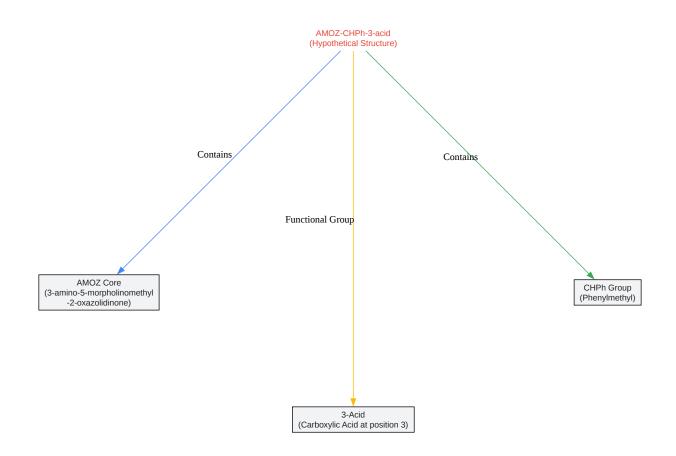




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Caption: General workflow for chemical characterization.





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Caption: Logical relationship of fragments in the compound name.



Conclusion

While a comprehensive dataset for a compound named "AMOZ-CHPh-3-acid" is not available in the public domain, the related CAS number 1416047-55-6 and the common chemical abbreviation "AMOZ" provide a strong indication of its potential core structure. This guide has outlined the standard, industry-accepted protocols for NMR and MS analysis and provided templates for the clear and concise presentation of such data. Researchers aiming to synthesize or analyze this compound should follow these established methodologies to ensure the generation of high-quality, publishable data.

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